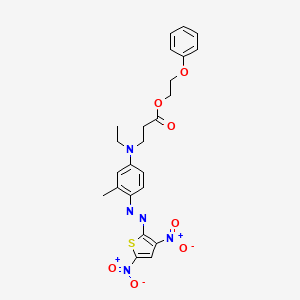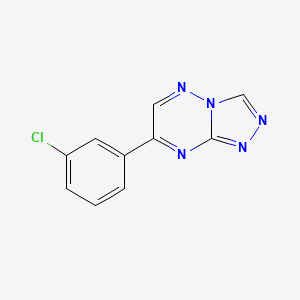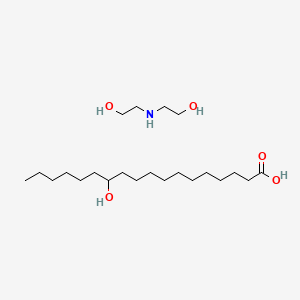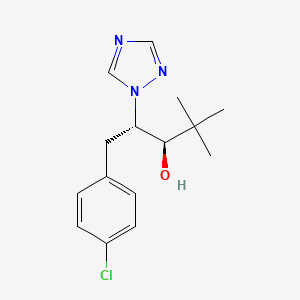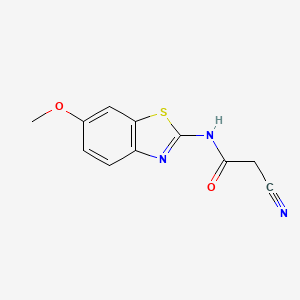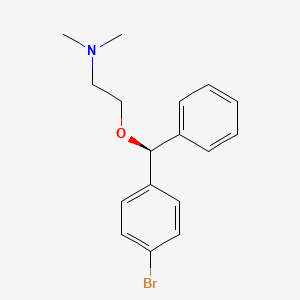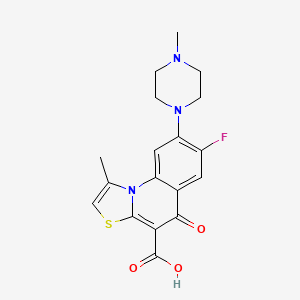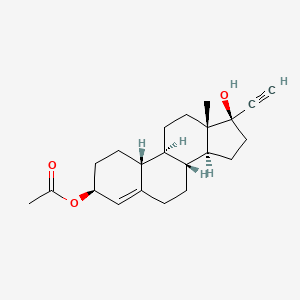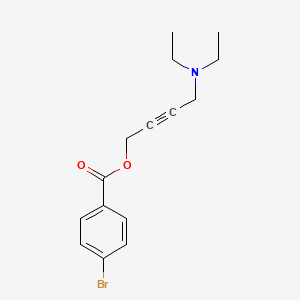
Benzoic acid, 4-bromo-, 4-(diethylamino)-2-butynyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 4-bromo-, 4-(diethylamino)-2-butynyl ester is an organic compound with a complex structure that includes a benzoic acid moiety substituted with a bromine atom and an ester group containing a diethylamino and butynyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-bromo-, 4-(diethylamino)-2-butynyl ester typically involves multiple steps. One common method starts with the bromination of benzoic acid to produce 4-bromobenzoic acid. This intermediate is then esterified with 4-(diethylamino)-2-butyn-1-ol under acidic conditions to form the desired ester. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade reagents and solvents, along with stringent quality control measures, ensures the final product meets the required specifications.
化学反応の分析
Types of Reactions
Benzoic acid, 4-bromo-, 4-(diethylamino)-2-butynyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a non-halogenated ester.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 4-bromobenzoic acid and corresponding carboxylic acids.
Reduction: Formation of non-halogenated esters.
Substitution: Formation of various substituted esters depending on the nucleophile used.
科学的研究の応用
Benzoic acid, 4-bromo-, 4-(diethylamino)-2-butynyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of benzoic acid, 4-bromo-, 4-(diethylamino)-2-butynyl ester involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with specific biological pathways. The bromine atom and diethylamino group may also contribute to the compound’s overall activity by enhancing its binding affinity to target molecules.
類似化合物との比較
Similar Compounds
Benzoic acid, 4-bromo-, ethyl ester: Similar structure but with an ethyl ester group instead of the diethylamino-butynyl ester.
Benzoic acid, 4-bromo-, methyl ester: Contains a methyl ester group, making it less complex than the diethylamino-butynyl ester.
Benzoic acid, 4-bromo-, propyl ester: Features a propyl ester group, differing in the length and complexity of the ester chain.
Uniqueness
Benzoic acid, 4-bromo-, 4-(diethylamino)-2-butynyl ester is unique due to the presence of the diethylamino and butynyl groups, which impart distinct chemical and biological properties
特性
CAS番号 |
130421-64-6 |
|---|---|
分子式 |
C15H18BrNO2 |
分子量 |
324.21 g/mol |
IUPAC名 |
4-(diethylamino)but-2-ynyl 4-bromobenzoate |
InChI |
InChI=1S/C15H18BrNO2/c1-3-17(4-2)11-5-6-12-19-15(18)13-7-9-14(16)10-8-13/h7-10H,3-4,11-12H2,1-2H3 |
InChIキー |
RDSOCRSXXIENHA-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC#CCOC(=O)C1=CC=C(C=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



